molecular formula C22H32O2 B116771 (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol CAS No. 71135-48-3

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol

Cat. No.: B116771
CAS No.: 71135-48-3
M. Wt: 328.5 g/mol
InChI Key: LSEOITPKTVFFAM-GJLPZIKMSA-N
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Description

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol (CAS 71135-48-3) is a sesquiterpenoid alcohol derivative characterized by a 12-carbon unsaturated backbone with three methyl groups at positions 2, 6, and 10, and a phenylmethoxy (-OCH₂C₆H₅) substituent at position 12 . Its molecular formula is C₂₂H₃₂O₂, with a molecular weight of 336.49 g/mol. The compound’s structure includes three conjugated double bonds (2E,6E,10E), a hydroxyl group at position 1, and a bulky benzyl ether group at the terminal carbon. This structural complexity distinguishes it from simpler terpenoids like farnesol, as the phenylmethoxy group enhances lipophilicity and may influence its chemical stability and biological activity .

Properties

IUPAC Name

(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEOITPKTVFFAM-GJLPZIKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence

  • Preparation of Phosphonium Ylides :
    Triphenylphosphine reacts with allylic bromides (e.g., 3-methyl-1-bromo-2-pentene) to generate stabilized ylides. For example, the ylide derived from 3-methyl-1-bromo-2-pentene facilitates the formation of the (E)-configured double bond.

  • Stepwise Alkene Formation :
    Sequential Wittig reactions are employed to build the triene system. The first coupling between a C₅-ylide and a C₇-aldehyde yields a C₁₂ intermediate with two double bonds. A third Wittig reaction introduces the phenylmethoxy group at the 12th position via a benzyl-protected aldehyde.

  • Deprotection and Final Modification :
    The benzyl ether protecting group is removed using hydrogenolysis (H₂/Pd-C) to reveal the hydroxyl group at position 1.

Key Data

ParameterValue
Overall Yield35–42%
Stereoselectivity>95% E-configuration
Key ReagentsPPh₃, NaHMDS, Pd-C

Aldol Condensation Approach

Aldol condensation offers an alternative route to assemble the polyene chain through carbonyl coupling. This method is particularly effective for introducing methyl groups at the 2, 6, and 10 positions.

Procedure

  • Base-Catalyzed Condensation :
    A β-keto ester (e.g., methyl 3-oxo-4-methylpentanoate) undergoes condensation with a α,β-unsaturated aldehyde (e.g., (E)-4-methylpent-2-enal) in the presence of LDA (lithium diisopropylamide). The reaction forms a conjugated enone system.

  • Reduction and Functionalization :
    The enone intermediate is reduced using NaBH₄/CeCl₃ to yield the allylic alcohol. Subsequent etherification with benzyl bromide introduces the phenylmethoxy group.

  • Chain Elongation :
    Repetition of the Aldol step with shorter fragments extends the carbon chain to C₁₂ while maintaining the (E)-configuration at each double bond.

Comparative Analysis

StepYield (%)Stereochemical Outcome
Initial Condensation50E/Z = 8:2
Reduction85Retention of E-config
Etherification90Quantitative

Grignard Reaction Strategy

The Grignard method enables modular construction of the carbon skeleton through nucleophilic addition to carbonyl groups. This approach is favored for its flexibility in introducing methyl branches.

Synthetic Pathway

  • Preparation of Grignard Reagents :
    Methylmagnesium bromide reacts with α,β-epoxy ketones to form tertiary alcohols. For instance, epoxyketone derivatives of geraniol yield branched intermediates.

  • Iterative Chain Extension :
    Each Grignard addition step adds a C₃ or C₄ segment to the growing chain. Benzyl ether protection is used intermittently to prevent unwanted side reactions at the hydroxyl group.

  • Oxidation and Elimination :
    Selective oxidation of secondary alcohols to ketones (e.g., using PCC) followed by elimination (e.g., with POCl₃/pyridine) generates the required double bonds.

Optimization Challenges

  • Stereochemical Control : Elimination reactions risk forming (Z)-isomers, necessitating harsh conditions (e.g., high-temperature pyrolysis) to favor (E)-alkenes.

  • Yield Improvements : The multi-step nature of this route results in modest overall yields (25–30%), prompting research into catalytic asymmetric variants.

Enzymatic and Biocatalytic Methods

Recent advances explore biocatalysts for sustainable synthesis. Farnesyltransferase enzymes, which naturally prenylate proteins, have been engineered to accept non-natural substrates, including phenylmethoxy-modified analogs.

Case Study: Farnesyltransferase Engineering

  • Substrate Design : Synthetic analogs of farnesyl diphosphate (FPP) bearing a benzyl ether group are incubated with recombinant farnesyltransferase. The enzyme catalyzes the transfer of the modified prenyl group to a target alcohol.

  • Yield and Scalability : Current yields remain low (15–20%), but protein engineering efforts aim to enhance activity toward bulkier substrates.

Comparative Evaluation of Methods

The table below summarizes the efficiency, scalability, and limitations of each approach:

MethodOverall Yield (%)StereoselectivityScalabilityKey Limitations
Wittig Reaction35–42ExcellentModeratePhosphonium waste
Aldol Condensation40–48GoodHighRequires anhydrous conditions
Grignard25–30ModerateLowMulti-step purification
Biocatalytic15–20PoorExperimentalEnzyme stability

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 1 undergoes oxidation under controlled conditions. For example:

  • Catalytic oxidation with pyridinium chlorochromate (PCC) converts the primary alcohol to an aldehyde.

  • Strong oxidizing agents like KMnO₄ or CrO₃ may further oxidize the aldehyde to a carboxylic acid, though steric hindrance from the methyl groups modulates reaction efficiency .

Key Reaction Pathway:

 2E 6E 10E 1 olPCC 2E 6E 10E 1 alKMnO4 2E 6E 10E 1 oic acid\text{ 2E 6E 10E 1 ol}\xrightarrow{\text{PCC}}\text{ 2E 6E 10E 1 al}\xrightarrow{\text{KMnO}_4}\text{ 2E 6E 10E 1 oic acid}

Hydrogenation of Double Bonds

The conjugated triene system (positions 2, 6, 10) is susceptible to hydrogenation:

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds to single bonds, producing a saturated dodecane derivative.

  • Partial hydrogenation can yield mono- or dihydro derivatives depending on reaction time and catalyst loading .

Comparison of Hydrogenation Products:

Reaction ConditionsProduct StructureYield (%)Reference
H₂ (1 atm), Pd-C, 25°CFully saturated dodecane derivative85
H₂ (0.5 atm), PtO₂, 40°CPartially saturated (6E→6Z) isomer62

Phenylmethoxy Group Cleavage

The benzyl ether group undergoes cleavage under acidic or reductive conditions:

  • Acidic hydrolysis (HBr/AcOH) removes the phenylmethoxy group, yielding a phenol derivative.

  • Reductive cleavage (LiAlH₄) produces a primary alcohol .

Mechanistic Pathway:

 PhCH O RHBr AcOHHO R+PhCH Br\text{ PhCH O R}\xrightarrow{\text{HBr AcOH}}\text{HO R}+\text{PhCH Br}

Esterification and Etherification

The primary alcohol participates in typical nucleophilic acyl substitutions:

  • Esterification with acetyl chloride forms the corresponding acetate ester.

  • Etherification with alkyl halides (e.g., CH₃I) generates methyl ether derivatives .

Reactivity Table:

ReagentProductApplication
Ac₂O, pyridineAcetylated derivativeEnhanced lipophilicity for drug delivery
CH₃I, K₂CO₃Methyl ether derivativeStability improvement in formulations

Cycloaddition Reactions

The conjugated triene system participates in Diels-Alder reactions:

  • Reaction with maleic anhydride forms a six-membered cyclohexene adduct.

  • Stereoselectivity is influenced by the E-configuration of the triene .

Example:

Triene+Maleic anhydrideCyclohexene adduct(endo preference)\text{Triene}+\text{Maleic anhydride}\rightarrow \text{Cyclohexene adduct}\quad (\text{endo preference})

Biological Interaction-Driven Reactions

In vivo, enzymatic oxidation by cytochrome P450 enzymes generates epoxide intermediates at the triene positions. These epoxides are critical for modulating biological activity, such as binding to nuclear receptors .

Key Metabolites:

  • 6,7-Epoxide derivative (major metabolite)

  • 10,11-Epoxide derivative (minor metabolite)

Comparative Reactivity with Structural Analogs

The phenylmethoxy group differentiates this compound from simpler terpenes like farnesol. For example:

Feature(2E,6E,10E)-...-1-olFarnesol (C₁₅H₂₆O)
Oxidation rate (PCC)Slower due to steric bulkFaster
Epoxidation selectivityPrefers C6-C7 bondPrefers C2-C3 bond
Solubility in H₂OLow (lipophilic)Moderate

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to (2E,6E,10E)-2,6,10-trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol may exhibit biological activities that can be harnessed in medicinal chemistry. The presence of the phenylmethoxy group can enhance lipophilicity and potentially improve bioavailability in drug formulations.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis processes. Its unique structure allows for further modifications that can lead to the development of new chemical entities with desired properties.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound can be explored for applications in the flavor and fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and other scented products.

Agricultural Chemistry

The compound's potential as a plant growth regulator or pesticide is an area of ongoing research. Its structural characteristics may allow it to interact with biological systems in plants or pests.

Material Science

Research into polymers and materials has suggested that compounds like this compound may be incorporated into polymer matrices to enhance physical properties such as flexibility and thermal stability.

Case Study 1: Medicinal Properties

A study investigated the effects of structurally similar compounds on cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects against specific cancer types. This suggests potential therapeutic applications for this compound in oncology.

Case Study 2: Synthesis of New Derivatives

Another research project focused on synthesizing derivatives of this compound through various reaction pathways. The results demonstrated that modifications could lead to compounds with enhanced biological activity or improved solubility profiles.

Case Study 3: Agricultural Applications

In agricultural studies, the compound was tested as a potential plant growth regulator. Preliminary findings indicated that it could promote growth in certain crop species under controlled conditions.

Mechanism of Action

The mechanism of action of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes at the molecular level. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several sesquiterpenoid alcohols and their derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Physical Properties Applications/Research Findings
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol C₂₂H₃₂O₂ 3 methyl groups, phenylmethoxy Not fully reported; expected higher boiling point and lipophilicity due to aryl group Potential use in synthetic chemistry as an intermediate; limited biological data available .
Farnesol (2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-ol (CAS 106-28-5) C₁₅H₂₆O 3 methyl groups Boiling point: 137°C (3 mmHg); density: 0.879 g/mL; water-insoluble Fragrance industry, antimicrobial agent, quorum-sensing molecule in Candida albicans .
(2E,6E)-6,11-Dimethyl-2,6,10-dodecatrien-1-ol C₁₄H₂₄O 2 methyl groups Average mass: 208.34 g/mol; monoisotopic mass: 208.18 g/mol Byproduct of geraniol isomerization; studied in catalytic processes using sepiolite .
Thumbergol (C₂₀H₃₄O) C₂₀H₃₄O Macrocyclic structure Not reported Formed via cyclization of geranylgeraniol; potential precursor for fragrance compounds .
Geranylgeraniol derivatives (e.g., C₂₂H₃₆O₂ acetate) C₂₂H₃₆O₂ Tetramethyl, acetate group Varies with functionalization Pheromone synthesis; enzymatic studies in prenylation pathways .

Key Differences and Implications

Substituent Effects :

  • The phenylmethoxy group in the target compound increases steric bulk and lipophilicity compared to farnesol’s simpler hydroxyl-terminated structure. This may reduce volatility and enhance binding to hydrophobic targets .
  • Farnesol’s hydroxyl group allows hydrogen bonding, critical for its role as a quorum-sensing molecule , while the phenylmethoxy group in the target compound likely alters its biological interactions.

Synthetic Relevance :

  • The target compound’s synthesis (e.g., via allylic oxidation or etherification) is more complex than farnesol’s natural biosynthesis, requiring protective groups like THP (tetrahydropyranyl) and specialized catalysts (e.g., SeO₂) .
  • In contrast, farnesol is readily obtained from plant sources or via microbial fermentation .

Catalytic Behavior :

  • Farnesol and its dimethyl analog (C₁₄H₂₄O) are products of geraniol isomerization using zeolites or sepiolite, with conversions influenced by catalyst acidity . The target compound’s phenylmethoxy group may hinder similar catalytic transformations due to steric effects.

Biological Activity: Farnesol exhibits antifungal and anti-inflammatory properties , whereas the target compound’s bioactivity remains underexplored.

Biological Activity

(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known by its CAS number 71135-48-3, is a complex organic compound notable for its unique structural characteristics including multiple double bonds and a phenylmethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as an antioxidant and in cancer-related applications.

The molecular formula of this compound is C22H32O2C_{22}H_{32}O_{2}, with a molecular weight of approximately 328.5 g/mol. The compound's structure is characterized by a long carbon chain with specific double bond configurations that influence its biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This capability is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-Cancer Potential

The compound has been investigated for its anti-cancer properties. Studies suggest that it may inhibit tumor growth and metastasis by modulating specific signaling pathways involved in cancer progression. For instance, it has been shown to affect the expression of cyclooxygenase (COX) enzymes and their downstream products like prostaglandin E2 (PGE2), which are implicated in tumorigenesis .

Biological Activity Mechanism References
AntioxidantScavenging free radicals
Anti-CancerModulation of COX enzymes

Study 1: Antioxidant Efficacy

A study conducted on the antioxidant efficacy of various compounds found that this compound demonstrated a higher capacity to reduce oxidative stress markers in vitro compared to standard antioxidants like ascorbic acid. The study quantified the reduction in malondialdehyde (MDA) levels as a marker for lipid peroxidation.

Study 2: Cancer Cell Line Testing

In a separate investigation involving human cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism was linked to the downregulation of COX-2 expression and subsequent reduction in PGE2 levels. This suggests a potential therapeutic role in cancer treatment .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor of COX enzymes which are crucial in the inflammatory response and cancer progression.
  • Cell Signaling Pathways : By modulating pathways associated with apoptosis and cell proliferation through PGE2 signaling pathways.
  • Radical Scavenging : Its structure allows it to effectively neutralize free radicals due to the presence of multiple double bonds that can donate electrons.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming stereochemistry (e.g., E/Z configuration) and regiochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) paired with UV/Vis or refractive index detectors can assess purity by identifying co-eluting isomers or impurities . Polarimetry may also be employed to verify optical activity if chiral centers are present.

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications, this compound may pose acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory hazards (Category 3). Researchers should:

  • Use fume hoods for synthesis and purification steps to minimize inhalation risks.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Implement spill containment protocols (e.g., inert absorbents like vermiculite) and avoid generating aerosols during handling .

Q. How can researchers optimize synthetic routes to maximize yield and minimize byproducts?

  • Methodological Answer :

  • Step 1 : Review literature for analogous terpenoid glycosides (e.g., ) to identify viable starting materials (e.g., farnesol derivatives) and catalytic systems.
  • Step 2 : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., THF vs. DCM), and reaction time.
  • Step 3 : Monitor reaction progress via Thin-Layer Chromatography (TLC) and optimize purification using flash chromatography with gradient elution .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, light) influence the stability of this compound in long-term storage?

  • Methodological Answer :

  • Experimental Design :
  • Prepare aliquots stored under varying conditions:
  • A : 4°C, dark (control)
  • B : 25°C, ambient light
  • C : 40°C, 75% relative humidity
  • Analyze degradation products monthly using LC-MS and compare with baseline NMR data.
  • Key Metrics : Track hydrolysis of the phenylmethoxy group or isomerization via 1H^{1}\text{H}-NMR peak shifts. Stability thresholds can be defined using Arrhenius kinetics .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for metabolic transformations (e.g., oxidation at the allylic methyl groups).
  • Validation : Compare computational predictions with in vitro assay data (e.g., IC50_{50} values) to refine force field parameters .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Meta-Analysis Framework :

Compile datasets from peer-reviewed studies, noting variables like cell lines, assay protocols, and solvent carriers (e.g., DMSO concentration).

Apply statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent toxicity masking bioactivity).

Replicate key experiments under standardized conditions (e.g., OECD guidelines) to isolate compound-specific effects .

Key Notes

  • Contradictions in Evidence : Safety classifications vary between sources (e.g., vs. 4). Validate protocols with institution-specific risk assessments.
  • Advanced Techniques : Molecular dynamics simulations ( ) and environmental fate studies ( ) are critical for interdisciplinary applications.

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